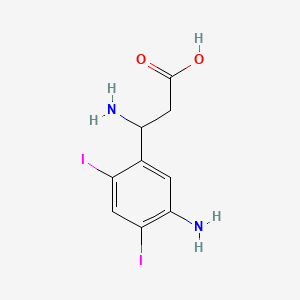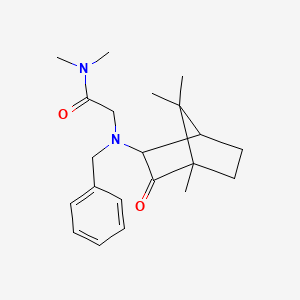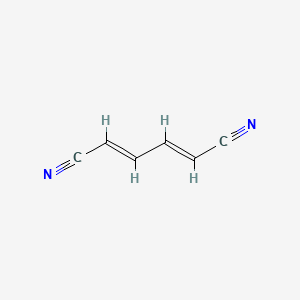
trans,trans-Mucononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans,trans-Mucononitrile: is an organic compound with the chemical formula C6H4N2 It is a diene nitrile, characterized by the presence of two nitrile groups (-CN) attached to a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans,trans-Mucononitrile can be synthesized through several methods. One common method involves the isomerization of cis,cis-mucononitrile. This process typically requires a catalyst and specific reaction conditions to achieve the desired trans,trans configuration. Another method involves the direct synthesis from butadiene and hydrogen cyanide, followed by a series of chemical transformations to introduce the nitrile groups.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include catalytic hydrogenation, isomerization, and purification steps to obtain the final product. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: trans,trans-Mucononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form muconic acid derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile groups under appropriate conditions.
Major Products Formed:
Oxidation: Muconic acid and its derivatives.
Reduction: Amino derivatives of mucononitrile.
Substitution: Various substituted mucononitrile compounds, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans,trans-Mucononitrile is used as a building block in the synthesis of polymers and advanced materials. Its conjugated diene system makes it a valuable monomer for producing high-performance polymers with unique properties.
Biology and Medicine: Research has explored the potential of this compound in drug development and as a precursor for biologically active compounds. Its reactivity and functional groups allow for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of trans,trans-mucononitrile involves its reactivity with various chemical species. The conjugated diene system and nitrile groups allow it to participate in a range of chemical reactions, including polymerization, oxidation, and reduction. These reactions are facilitated by the electronic structure of the compound, which can interact with catalysts and reagents to form new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
cis,cis-Mucononitrile: An isomer of trans,trans-mucononitrile with different spatial arrangement of the nitrile groups.
Muconic Acid: A related compound with carboxylic acid groups instead of nitriles.
Dimethyl Muconate: A derivative with ester groups.
Uniqueness: this compound is unique due to its specific geometric configuration, which imparts distinct chemical and physical properties. Its conjugated diene system and nitrile groups make it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
5867-88-9 |
|---|---|
Molekularformel |
C6H4N2 |
Molekulargewicht |
104.11 g/mol |
IUPAC-Name |
(2E,4E)-hexa-2,4-dienedinitrile |
InChI |
InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1+,4-2+ |
InChI-Schlüssel |
QLQYLCRMTTXKHS-ZPUQHVIOSA-N |
Isomerische SMILES |
C(=C/C#N)\C=C\C#N |
Kanonische SMILES |
C(=CC#N)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


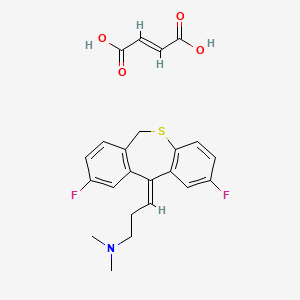
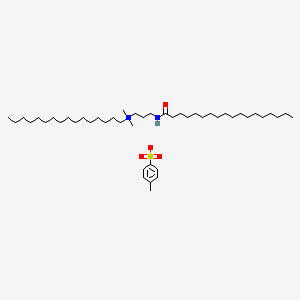

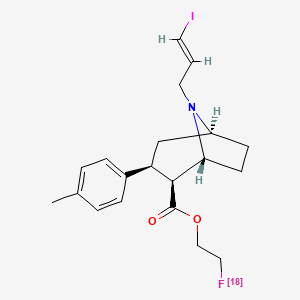

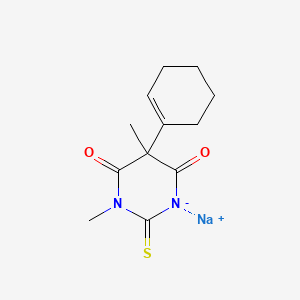
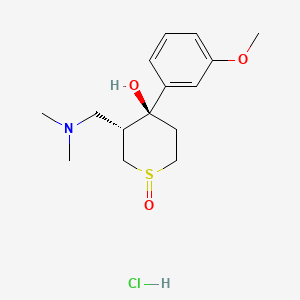
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)



